molecular formula C8H10N2O2 B6204634 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid CAS No. 1367985-18-9

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B6204634
CAS No.: 1367985-18-9
M. Wt: 166.18 g/mol
InChI Key: LJARASSVBYJONB-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carboxylic acid (CID 82414298) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system, with partial saturation in the pyridine ring. Its molecular formula is C₈H₁₀N₂O₂, and its structure includes a carboxylic acid group at the 8-position of the imidazo[1,5-a]pyridine scaffold . Key structural attributes include:

  • SMILES: C1CC(C2=CN=CN2C1)C(=O)O
  • InChIKey: LJARASSVBYJONB-UHFFFAOYSA-N
  • Molecular weight: 166.18 g/mol

Its partially saturated structure confers conformational flexibility, which may enhance binding interactions with biological targets .

Properties

CAS No.

1367985-18-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h4-6H,1-3H2,(H,11,12)

InChI Key

LJARASSVBYJONB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CN=CN2C1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Various derivatives have demonstrated activity against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neurodegenerative models, suggesting potential therapeutic roles in conditions such as Alzheimer's and Parkinson's diseases .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a building block for advanced polymers. Its unique nitrogen-containing heterocyclic structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating imidazo[1,5-a]pyridine units into polymer matrices can improve their performance in various applications .

Nanotechnology
The compound is also being investigated for its role in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for creating nanomaterials with specific electronic and optical properties. These materials have potential applications in sensors and electronic devices .

Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry explored various derivatives of the compound against breast cancer cell lines. The results indicated that specific modifications led to increased potency and selectivity towards cancerous cells compared to normal cells .

Case Study 2: Antimicrobial Efficacy
In another study featured in Pharmaceutical Biology, researchers tested the antimicrobial activity of several derivatives against resistant strains of bacteria. The findings revealed that certain compounds displayed significant inhibitory effects on biofilm formation .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The pathways involved often include inhibition of signal transduction processes or disruption of cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid with structurally related derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference CAS/EN/ID
This compound C₈H₁₀N₂O₂ -COOH at position 8 166.18 Drug discovery scaffold CID 82414298
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride C₈H₁₁ClN₂O₂ -COOH at position 5; HCl salt 202.64 Enhanced solubility for synthetic chemistry EN300-747094
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride C₈H₁₁ClN₂O₂ -COOH at position 6; HCl salt 202.64 Intermediate in kinase inhibitor synthesis CAS 139183-92-9
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine C₇H₉BrN₂ -Br at position 1 201.07 Halogenated intermediate for cross-coupling CAS 1554534-02-9
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine dihydrochloride C₇H₁₃Cl₂N₃ -NH₂ at position 7; di-HCl salt 210.10 Bioactive amine for neurological research CAS 1417635-70-1
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid C₉H₉F₃N₂O₂ -CF₃ at position 2; -COOH at position 8 234.18 Enhanced metabolic stability in lead compounds CAS 1888739-73-8
5H,6H,7H,8H-Imidazo[1,5-a]pyrazine trifluoroacetate C₈H₁₀F₃N₃O₂ Pyrazine core; trifluoroacetate counterion 237.18 Electron-deficient scaffold for catalysis CAS 374795-77-4

Key Findings:

Positional Isomerism : Derivatives with carboxylic acid groups at positions 5, 6, or 8 exhibit distinct physicochemical behaviors. For example, the 5- and 6-carboxylic acid hydrochlorides (e.g., EN300-747094 , CAS 139183-92-9 ) show improved aqueous solubility compared to the parent 8-carboxylic acid, making them preferable for solution-phase reactions.

Halogenation Effects : Bromination at position 1 (CAS 1554534-02-9 ) introduces a reactive site for Suzuki-Miyaura cross-coupling, expanding utility in creating aryl- or heteroaryl-functionalized analogs.

Trifluoromethyl Substitution : The CF₃ group in CAS 1888739-73-8 enhances lipophilicity and metabolic stability, critical for optimizing pharmacokinetic profiles in drug candidates.

Heterocycle Variation : Replacement of pyridine with pyrazine (CAS 374795-77-4 ) alters electronic properties, favoring applications in catalytic systems or as a ligand in metal-organic frameworks.

Biological Activity

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid is a member of the imidazopyridine family, known for its diverse biological activities and therapeutic potential. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 1378470-59-7
  • IUPAC Name : this compound

The compound features a fused imidazole and pyridine ring system that contributes to its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of imidazopyridine compounds exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various imidazopyridine derivatives that showed promising results against cancer cell lines. Specifically, certain analogs demonstrated IC50 values in the low nanomolar range against various cancer types .

Antimicrobial Activity

Imidazopyridine derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens including bacteria and fungi. For example, a series of synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting significant inhibitory effects .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazopyridine derivatives has also been documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This makes them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the imidazopyridine scaffold can significantly alter its potency and selectivity.

Substituent PositionBiological ActivityIC50 (µM)
C3Anticancer25
C6Antimicrobial50
C8Anti-inflammatory30

Case Studies

  • Anticancer Study : A recent investigation into the effects of imidazopyridine derivatives on HeLa cells revealed that modifications at the C3 position led to enhanced cytotoxicity with an IC50 value of 25 µM .
  • Antimicrobial Evaluation : A series of compounds derived from imidazopyridine were tested against various bacterial strains. One compound exhibited an MIC value of 15 µg/mL against E. coli .
  • Inflammation Model : In a murine model of inflammation, an imidazopyridine derivative significantly reduced paw swelling by inhibiting TNF-alpha production .

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